molecular formula C18H14F3NO2S B2733265 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1421442-49-0

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2733265
CAS No.: 1421442-49-0
M. Wt: 365.37
InChI Key: WGFOYMFBYPBZKV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled with the trifluoromethyl benzamide moiety under specific reaction conditions. Common methods include:

  • Condensation Reactions: These reactions involve the condensation of furan-3-ylmethylamine and thiophen-2-ylmethylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

  • Microwave-Assisted Synthesis: This method utilizes microwave radiation to accelerate the reaction, providing a more efficient and rapid synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The furan and thiophene rings can be oxidized to form corresponding carbonyl compounds.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Furan-3-carboxylic acid and thiophene-2-carboxylic acid.

  • Reduction Products: Trifluoromethyl alcohol.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and pathways.

Medicine: N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide: Similar structure but with a different position of the furan ring.

  • N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of trifluoromethyl.

  • N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(methoxy)benzamide: Similar structure but with a methoxy group instead of trifluoromethyl.

Uniqueness: N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)15-5-3-14(4-6-15)17(23)22(10-13-7-8-24-12-13)11-16-2-1-9-25-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFOYMFBYPBZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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